

# 4-Chloro-2'-methoxybenzophenone structural formula and IUPAC name

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## Compound of Interest

Compound Name:	4-Chloro-2'-methoxybenzophenone
CAS No.:	78589-10-3
Cat. No.:	B1631612

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## An In-depth Technical Guide to 4-Chloro-2'-methoxybenzophenone

This guide provides a comprehensive technical overview of **4-Chloro-2'-methoxybenzophenone**, a substituted aromatic ketone of interest to researchers and professionals in organic synthesis and drug discovery. This document delves into its chemical identity, physicochemical properties, synthesis, and potential applications, offering field-proven insights and detailed methodologies.

### Core Identity: Structural Formula and IUPAC Nomenclature

**4-Chloro-2'-methoxybenzophenone** is a diaryl ketone featuring a chlorophenyl group and a methoxyphenyl group attached to a central carbonyl moiety.

Structural Formula:

The structural formula of **4-Chloro-2'-methoxybenzophenone** is presented below:

IUPAC Name:

The systematic and unambiguous name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is (4-chlorophenyl)(2-methoxyphenyl)methanone.

This name is derived by identifying the two aryl groups attached to the ketone's carbonyl carbon. One is a 4-chlorophenyl group, and the other is a 2-methoxyphenyl group.

## Physicochemical Properties

The physicochemical properties of a compound are critical for its handling, application, and integration into synthetic and analytical workflows. The following table summarizes the key properties of (4-chlorophenyl)(2-methoxyphenyl)methanone.

Property	Value	Source(s)
Molecular Formula	C <sub>14</sub> H <sub>11</sub> ClO <sub>2</sub>	N/A
Molecular Weight	246.69 g/mol	N/A
CAS Number	54118-74-0	[1]
Physical Form	Solid	[1]
Boiling Point	194 °C at 14 Torr (Predicted)	[2]
Density	1.178 ± 0.06 g/cm <sup>3</sup> (Predicted)	[2]
Solubility	Expected to be soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. Low solubility in water is anticipated.	N/A

## Synthesis Methodology: Friedel-Crafts Acylation

The most common and direct method for the synthesis of **4-Chloro-2'-methoxybenzophenone** is the Friedel-Crafts acylation of anisole with 4-chlorobenzoyl chloride.[3] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds to an aromatic ring.

## Reaction Principle

The reaction proceeds via the formation of a highly electrophilic acylium ion from 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride ( $\text{AlCl}_3$ ). The electron-rich anisole then acts as a nucleophile, attacking the acylium ion. The methoxy group of anisole is an ortho-, para-directing group, leading to a mixture of isomers. While the para-isomer is often the major product due to less steric hindrance, the formation of the ortho-isomer, (4-chlorophenyl)(2-methoxyphenyl)methanone, is a significant outcome.[3]

## Experimental Protocol

This protocol outlines a generalized procedure for the synthesis of (4-chlorophenyl)(2-methoxyphenyl)methanone.

Materials:

- Anisole (freshly distilled)
- 4-Chlorobenzoyl chloride
- Anhydrous Aluminum Chloride ( $\text{AlCl}_3$ )
- Anhydrous Dichloromethane (DCM)
- 1 M Hydrochloric Acid (HCl)
- Saturated Sodium Bicarbonate Solution ( $\text{NaHCO}_3$ )
- Anhydrous Magnesium Sulfate ( $\text{MgSO}_4$ )
- Round-bottom flask

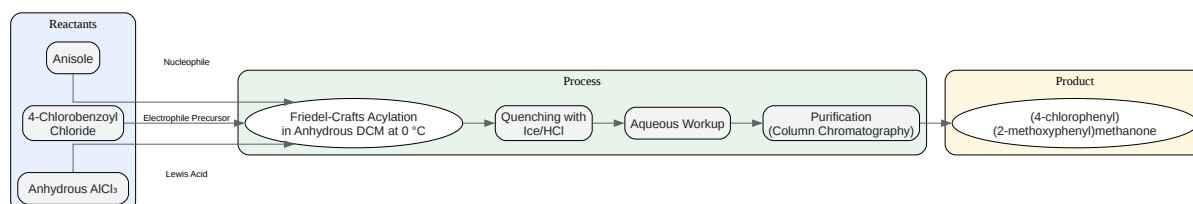
- Magnetic stirrer
- Dropping funnel
- Condenser
- Inert atmosphere setup (e.g., Nitrogen or Argon)

Procedure:

- **Reaction Setup:** Assemble a clean, dry round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere.
- **Catalyst Suspension:** To the flask, add anhydrous dichloromethane and anhydrous aluminum chloride (1.1 equivalents). Stir the suspension.
- **Acyl Chloride Addition:** Dissolve 4-chlorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add this solution dropwise to the stirred  $\text{AlCl}_3$  suspension at 0 °C (ice bath).
- **Anisole Addition:** After the addition of the acyl chloride is complete, dissolve anisole (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the anisole solution dropwise to the reaction mixture at 0 °C over 30-60 minutes.
- **Reaction:** Allow the reaction mixture to stir at 0 °C for an additional 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- **Quenching:** Once the reaction is complete, carefully and slowly quench the reaction by pouring the mixture into a beaker containing crushed ice and 1 M hydrochloric acid with vigorous stirring.
- **Workup:** Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 1 M hydrochloric acid, water, and saturated sodium bicarbonate solution.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

- Purification: The crude product, which will be a mixture of ortho and para isomers, can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to isolate the pure (4-chlorophenyl)(2-methoxyphenyl)methanone.

## Synthesis Workflow Diagram



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Caption: Friedel-Crafts acylation workflow for the synthesis of (4-chlorophenyl)(2-methoxyphenyl)methanone.

## Applications in Research and Development

Benzophenone and its derivatives are a significant class of compounds in medicinal chemistry and materials science.[4] While specific applications for the 4-chloro-2'-methoxy isomer are not extensively documented in publicly available literature, its structural motifs suggest potential utility as a key intermediate in the synthesis of more complex molecules.

## Intermediate in Pharmaceutical Synthesis

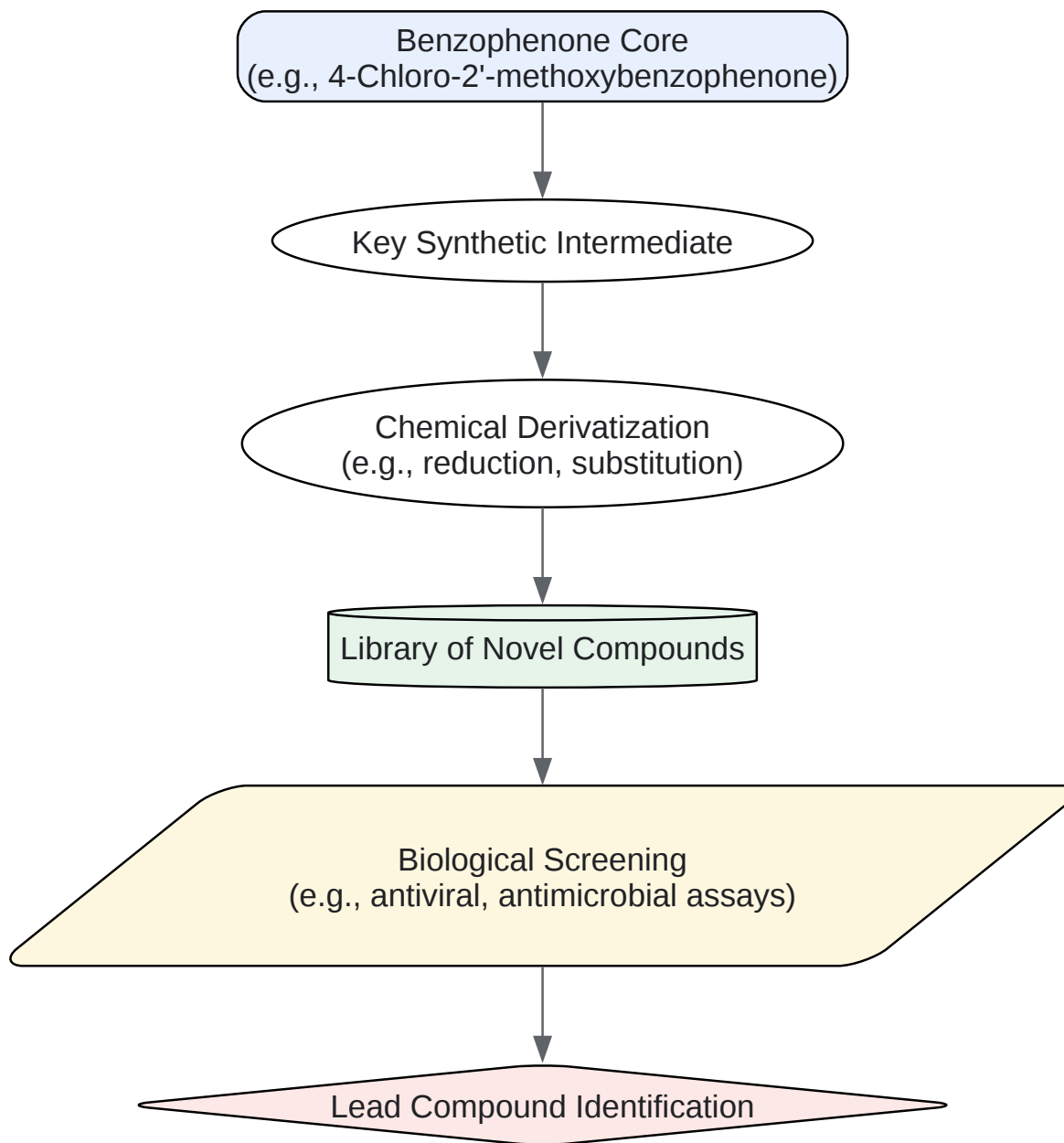
The benzophenone scaffold is a common feature in a variety of biologically active compounds. For instance, 4-chlorobenzophenone is a known intermediate in the synthesis of

antihistamines.[5] Substituted benzophenones are also investigated for their potential as antimicrobial and antiviral agents. A study on N-phenylbenzamide derivatives, which could be synthesized from corresponding benzophenones, has shown promising anti-HBV activity.[6] The unique substitution pattern of **4-Chloro-2'-methoxybenzophenone** makes it a valuable building block for creating novel chemical entities for drug discovery programs.

## Building Block in Organic Synthesis

As a diaryl ketone, (4-chlorophenyl)(2-methoxyphenyl)methanone can undergo a variety of chemical transformations. The carbonyl group can be reduced to a secondary alcohol, which is a key intermediate in many pharmaceutical syntheses.[7] The aromatic rings can be further functionalized through electrophilic substitution or cross-coupling reactions, allowing for the construction of complex molecular architectures.

## Logical Relationship of Benzophenone Derivatives in Drug Discovery



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Caption: Role of **4-Chloro-2'-methoxybenzophenone** as an intermediate in a typical drug discovery workflow.

## Conclusion

**4-Chloro-2'-methoxybenzophenone**, systematically named (4-chlorophenyl)(2-methoxyphenyl)methanone, is a valuable chemical entity accessible through well-established synthetic methods like the Friedel-Crafts acylation. While specific applications are still emerging, its structural features position it as a promising building block for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its potential.

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